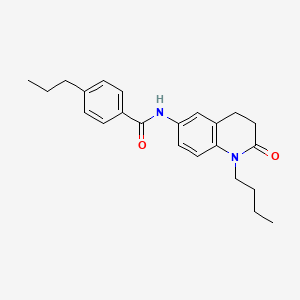

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-3-5-15-25-21-13-12-20(16-19(21)11-14-22(25)26)24-23(27)18-9-7-17(6-4-2)8-10-18/h7-10,12-13,16H,3-6,11,14-15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAGBVUGNSJSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides and appropriate bases.

Formation of the Propylbenzamide Moiety: This step involves the acylation of the quinoline derivative with 4-propylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Hydroxyquinoline derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes crucial for tumor growth and proliferation.

- Antimicrobial Properties :

- Neuroprotective Effects :

Pharmacological Insights

- Mechanism of Action :

- Drug Development Potential :

Case Study 1: Anticancer Activity

A study conducted on a series of tetrahydroquinoline derivatives demonstrated that modifications in the benzamide moiety significantly enhanced their cytotoxicity against breast cancer cell lines. The findings suggested that this compound could be optimized for better efficacy through structural modifications.

Case Study 2: Neuroprotective Effects

In a preclinical trial assessing neuroprotective agents for Alzheimer’s disease, compounds similar to this compound showed reduced amyloid-beta plaque formation in neuronal cultures. This suggests potential therapeutic applications for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide, a comparative analysis with structurally analogous compounds is essential. Key analogs include derivatives with variations in the tetrahydroquinoline substituents or benzamide modifications (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The butyl group in the target compound likely enhances lipophilicity compared to the methyl analog in the Amadis Chemical compound . This difference may influence membrane permeability or metabolic stability.

Biological Relevance: The Amadis Chemical compound (CAS 1428652-17-8) shares a tetrahydroquinoline core but incorporates a tetrahydroisoquinoline moiety, which may confer distinct target selectivity . The thiazole-containing analog from synthesis studies lacks the benzamide group, suggesting divergent reactivity or pharmacological pathways .

Crystallographic and Analytical Methods :

- Structural characterization of such compounds often relies on software like SHELXL for small-molecule refinement and WinGX for crystallographic data analysis . These tools are critical for verifying substituent positioning and conformational stability.

Research Findings and Implications

- Synthetic Accessibility : The compound’s benzamide group may simplify synthesis compared to heterocyclic hybrids (e.g., thiazole-oxazole derivatives), which require multi-step reactions .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure combines a quinoline ring with a benzamide moiety, which is significant for its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Characteristics

- Molecular Formula : C20H24N2O2

- Molecular Weight : 324.42 g/mol

- CAS Number : 946270-53-7

- Chemical Structure :

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Studies have demonstrated that this compound can induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis in tumor cells.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.

- Inhibition of Metastasis : It has been observed to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.

The mechanism involves binding to specific enzymes and receptors that play a role in cellular signaling pathways. For instance:

- Enzyme Inhibition : The compound may inhibit DNA polymerase and topoisomerases, crucial enzymes for DNA replication and repair.

- Receptor Interaction : It interacts with growth factor receptors such as EGFR (Epidermal Growth Factor Receptor), leading to reduced signaling for cell growth and survival.

Case Studies

- In vitro Studies : In vitro assays have shown that this compound exhibits an IC50 value of 15 µM against human breast cancer cell lines (MCF7) and 20 µM against lung cancer cell lines (A549) .

- In vivo Studies : Animal models treated with this compound demonstrated a significant reduction in tumor size compared to controls. The treatment led to a 40% decrease in tumor volume after four weeks of administration .

Comparative Analysis with Related Compounds

Q & A

(Basic) What are the common synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Formation of the tetrahydroquinolinone core via cyclization of substituted aniline derivatives under acidic or basic conditions.

- Step 2: Amide coupling between the tetrahydroquinolin-6-amine intermediate and 4-propylbenzoyl chloride using a coupling agent (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) .

Optimization Strategies:

- Temperature: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.

- Solvent Choice: Polar aprotic solvents (e.g., DCM, DMF) enhance solubility and reaction efficiency.

- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity (>95%) .

(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identifies proton environments (e.g., butyl CH2 groups at δ 1.2–1.6 ppm, aromatic protons at δ 6.8–7.5 ppm).

- 13C NMR: Confirms carbonyl (C=O) at ~170 ppm and quaternary carbons in the tetrahydroquinoline ring .

- Mass Spectrometry (MS): ESI-MS provides molecular weight confirmation (e.g., [M+H]+ at m/z ~405).

- X-ray Crystallography: Resolve 3D conformation using SHELX programs (e.g., SHELXL for refinement). Data collection at 100 K with Mo-Kα radiation ensures high-resolution (<0.8 Å) structures .

(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar tetrahydroquinoline derivatives?

Methodological Answer:

Contradictions often arise from substituent variations (e.g., propyl vs. trifluoromethyl groups) or assay conditions. Strategies include:

- Comparative Studies: Synthesize analogs with systematic substituent changes (e.g., alkyl vs. halogen) and test in parallel using standardized assays (e.g., IC50 in kinase inhibition).

- Data Validation: Cross-validate results via orthogonal assays (e.g., Western blotting alongside enzymatic activity tests).

- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate structural features (e.g., logP, H-bond donors) with activity trends .

(Advanced) What strategies improve metabolic stability and bioavailability for therapeutic applications?

Methodological Answer:

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.

- Replace labile ester groups with amides or sulfonamides for enhanced stability .

- Formulation Optimization:

- Use liposomal encapsulation to improve solubility and prolong half-life.

- Conduct pharmacokinetic (PK) studies in rodent models to assess AUC and Cmax.

(Basic) What initial biological screening assays are recommended for this compound?

Methodological Answer:

- Enzymatic Assays: Test inhibition of kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays.

- Cytotoxicity Screening: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Anti-inflammatory Models: Measure COX-1/COX-2 inhibition via ELISA for prostaglandin E2 (PGE2) .

(Advanced) How to design experiments to elucidate the mechanism of action?

Methodological Answer:

- Target Identification:

- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates.

- CRISPR-Cas9 Screening: Identify gene knockouts that confer resistance/sensitivity to the compound.

- Pathway Analysis:

- Perform RNA-seq to map differentially expressed genes post-treatment.

- Validate hits via Western blotting (e.g., apoptosis markers like caspase-3) .

(Basic) What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

- logP: ~3.5 (predicted), indicating moderate lipophilicity suitable for membrane penetration.

- pKa: The tetrahydroquinolinone nitrogen (pKa ~9.5) may protonate in acidic environments, affecting solubility.

- Thermal Stability: Decomposes above 250°C (DSC data), requiring storage at -20°C in anhydrous conditions .

(Advanced) How to address low yields in the final amide coupling step?

Methodological Answer:

- Coupling Reagents: Switch from EDC/HOBt to HATU for higher efficiency in DMF.

- Protection Strategies: Protect the tetrahydroquinolinone NH with Boc to prevent side reactions.

- Real-Time Monitoring: Use in situ IR to track carbonyl disappearance (νC=O ~1680 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.